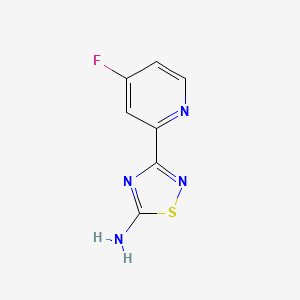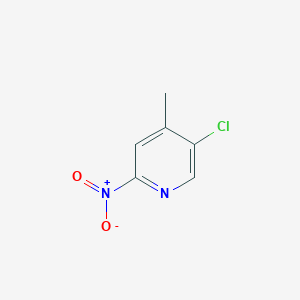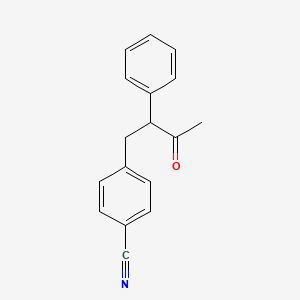![molecular formula C21H33N3O3 B13876628 Tert-butyl 4-[[5-methyl-2-(morpholin-4-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B13876628.png)
Tert-butyl 4-[[5-methyl-2-(morpholin-4-yl)phenyl]methyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[(5-methyl-2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(5-methyl-2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of catalysts such as palladium or copper and bases like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Solvent-free conditions and green chemistry principles are also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(5-methyl-2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the morpholine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, potassium carbonate as a base, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction conditions typically involve temperatures ranging from room temperature to 100°C, depending on the specific reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Tert-butyl 4-[(5-methyl-2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of tert-butyl 4-[(5-methyl-2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Boc-piperazine: Another piperazine derivative with a tert-butyl group, used in similar synthetic applications.
Morpholine derivatives: Compounds containing the morpholine moiety, often used in medicinal chemistry.
Uniqueness
Tert-butyl 4-[(5-methyl-2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H33N3O3 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
tert-butyl 4-[(5-methyl-2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H33N3O3/c1-17-5-6-19(23-11-13-26-14-12-23)18(15-17)16-22-7-9-24(10-8-22)20(25)27-21(2,3)4/h5-6,15H,7-14,16H2,1-4H3 |
InChI Key |
HPEJROKDRNAWSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCOCC2)CN3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![ethyl N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]carbamate](/img/structure/B13876599.png)
![1-[2-(Pyridin-3-yl)phenyl]ethanone](/img/structure/B13876600.png)
![4-[2-(1-chloroisoquinolin-5-yl)oxypyridin-3-yl]-N-methylpyrimidin-2-amine](/img/structure/B13876609.png)

![Ethyl 6-(5-formylfuran-2-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13876618.png)

